molecular formula C6H5ClFNO3S B6168666 2-fluoro-6-methoxypyridine-3-sulfonyl chloride CAS No. 1261808-01-8

2-fluoro-6-methoxypyridine-3-sulfonyl chloride

Cat. No. B6168666
CAS RN: 1261808-01-8
M. Wt: 225.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1261808-01-8 . It has a molecular weight of 225.63 . The IUPAC name for this compound is 2-fluoro-6-methoxy-3-pyridinesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClFNO3S/c1-12-5-3-2-4 (6 (8)9-5)13 (7,10)11/h2-3H,1H3 . This code provides a unique representation of the molecular structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-methoxypyridine-3-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a pyridine ring that already contains a methoxy and a fluoro group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "2-fluoro-6-methoxypyridine-3-carboxylic acid", "thionyl chloride", "triethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "1. 2-fluoro-6-methoxypyridine-3-carboxylic acid is reacted with thionyl chloride in dichloromethane to form 2-fluoro-6-methoxypyridine-3-sulfonyl chloride.", "2. Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride gas that is produced during the reaction.", "3. The reaction mixture is then filtered to remove any insoluble impurities.", "4. Methanol is added to the filtrate to quench any remaining thionyl chloride.", "5. The resulting solution is then concentrated under reduced pressure to remove the solvent.", "6. The crude product is dissolved in dichloromethane and washed with a solution of sodium bicarbonate and water to remove any remaining impurities.", "7. The organic layer is separated and dried over anhydrous sodium sulfate.", "8. The solvent is removed under reduced pressure to yield the final product, 2-fluoro-6-methoxypyridine-3-sulfonyl chloride." ] }

CAS RN

1261808-01-8

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.